3-(1H-imidazol-1-yl)-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine
Description
Introduction to Structural Components and Research Significance
Historical Context of Multi-Heterocyclic Compounds in Drug Discovery
The integration of multiple heterocyclic systems into single molecular entities has been a cornerstone of medicinal chemistry since the 20th century. Early successes, such as the β-lactam antibiotics and benzodiazepines, demonstrated that fused or linked heterocycles could achieve unparalleled selectivity and potency. By the 1990s, approximately 60% of small-molecule drugs contained at least one heterocyclic component, with nitrogen-containing rings dominating oncology and CNS therapeutics.
The evolution of cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and C–H activation methodologies enabled systematic exploration of polyheterocyclic space. For instance, the diarylheterocyclic COX-2 inhibitors (e.g., celecoxib) showcased how strategic positioning of sulfonamide and pyrazole moieties could fine-tune isoform selectivity. Similarly, kinase inhibitors like imatinib highlighted the critical role of pyridine and pyrimidine rings in targeting ATP-binding pockets.
Modern drug discovery increasingly favors hybrid scaffolds that combine orthogonal pharmacophores. A 2021 analysis revealed that 38% of FDA-approved small molecules between 2015–2020 contained ≥2 distinct heterocycles, up from 22% in 2000–2005. This trend reflects growing recognition of multi-heterocyclic systems' ability to:
- Engage multiple subpockets in binding sites
- Modulate solubility and permeability via dipole interactions
- Resist oxidative metabolism through electron-withdrawing substituents
Convergent Structural Elements: Pyridazine, Imidazole, Piperazine, and Trifluoromethylated Moieties
Pyridazine (1,2-Diazine)
The pyridazine core in the target compound contributes:
- High dipole moment (4.23 D) : Facilitates π-π stacking with aromatic residues (e.g., Tyr, Phe) and enhances aqueous solubility
- Dual hydrogen-bond acceptors : N1 and N2 can coordinate structural water molecules or protein backbone amides
- Weak basicity (pKa ~1.3) : Minimizes protonation at physiological pH, favoring blood-brain barrier penetration
Pyridazine's utility is exemplified in relugolix (gonadotropin-releasing hormone antagonist), where its dipole stabilizes interactions with Asp299 and Asn318 of the receptor.
Imidazole
The 1H-imidazole substituent provides:
- pH-dependent tautomerism : Enables adaptive binding to both acidic and basic residues
- Metal-chelating capacity : Critical for inhibiting metalloenzymes (e.g., carbonic anhydrase, histone deacetylases)
- Aromatic amine mimicry : Serves as a bioisostere for purine bases in kinase inhibitors
Imidazole-containing drugs like metronidazole and cimetidine demonstrate the motif's versatility across antimicrobial and antiulcer applications.
Piperazine
The 4-(3-(trifluoromethyl)phenyl)sulfonylpiperazine moiety confers:
- Conformational flexibility : The chair-boat transitions enable adaptation to binding pocket topography
- Solubility enhancement : Piperazine's basic nitrogen (pKa ~9.8) improves water solubility at gastric pH
- Sulfonamide linker : Introduces hydrogen-bond donor/acceptor pairs and stabilizes protein-ligand complexes via sulfone-oxygen interactions
Piperazine derivatives feature prominently in antipsychotics (e.g., trifluoperazine) and antihistamines (e.g., cetirizine).
Trifluoromethyl Group
The -CF3 substituent on the phenyl ring:
- Enhances metabolic stability : Resists cytochrome P450-mediated oxidation due to strong C-F bonds
- Modulates lipophilicity : Hansch π parameter of 0.88 balances membrane permeability and solubility
- Induces electrostatic steering : The electron-withdrawing effect directs electrophilic aromatic substitution to specific positions
Table 1. Comparative Physicochemical Properties of Heterocyclic Components
Rationale for Research Interest in Combined Heterocyclic Systems
The fusion of pyridazine, imidazole, piperazine, and trifluoromethyl groups creates synergistic effects that address key challenges in lead optimization:
Complementary Polar Surface Areas :
Metabolic Resilience :
Target Versatility :
Synthetic Tractability :
This strategic assembly of motifs follows the "molecular toolkit" paradigm in modern drug design, where validated pharmacophores are combinatorially assembled to probe novel biological space. The compound's structural complexity (MW = 467.4 g/mol, rotatable bonds = 6) remains within Lipinski guideline thresholds, suggesting favorable oral bioavailability potential.
Properties
IUPAC Name |
3-imidazol-1-yl-6-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6O2S/c19-18(20,21)14-2-1-3-15(12-14)30(28,29)27-10-8-25(9-11-27)16-4-5-17(24-23-16)26-7-6-22-13-26/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPTUJIEOAEJMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1H-imidazol-1-yl)-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features an imidazole ring, a pyridazine moiety, and a piperazine group, which are known to contribute to its biological activity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. In a study involving various derivatives, compounds with similar structures showed IC50 values ranging from 2 to 10 µM against different cancer cell lines, indicating potential as anticancer agents .
Anti-Tubercular Activity
In the search for new anti-tubercular agents, derivatives of imidazole and pyridazine have been synthesized and evaluated. One study highlighted that certain compounds demonstrated IC90 values between 3.73 and 4.00 µM against Mycobacterium tuberculosis, suggesting that modifications in the structure could enhance efficacy against tuberculosis .
The mechanism of action for compounds in this class often involves inhibition of specific kinases or enzymes crucial for cellular proliferation and survival. For instance, similar compounds have been shown to inhibit tyrosine kinases involved in cancer progression, such as BCR-ABL in chronic myelogenous leukemia (CML) .
Case Study 1: Nilotinib Derivative
A closely related compound, Nilotinib, which incorporates the imidazole and piperazine components, has been successfully used in clinical settings for treating imatinib-resistant CML. It functions by selectively inhibiting BCR-ABL tyrosine kinase activity, demonstrating the therapeutic potential of this chemical framework .
Case Study 2: Anti-Tubercular Research
In a recent study aimed at discovering new anti-tubercular agents, several derivatives were synthesized based on the imidazole-pyridazine scaffold. Among these, one compound exhibited an EC50 of 2 nM against Mycobacterium tuberculosis, showcasing the potential for developing effective treatments against resistant strains .
Data Tables
| Compound Name | Structure | IC50/IC90 Values | Biological Activity |
|---|---|---|---|
| Compound A | Structure A | IC50: 5 µM | Antitumor |
| Compound B | Structure B | IC90: 4 µM | Anti-tubercular |
| Nilotinib | Nilotinib | IC50: 10 nM | CML Treatment |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The target compound’s uniqueness lies in its pyridazine-imidazole scaffold and sulfonylated piperazine side chain. Below is a comparative analysis with structurally related compounds from the literature:
Table 1: Structural and Physicochemical Comparison
*Calculated from molecular formula C₁₈H₁₆F₃N₇O₂S.
Functional Group Analysis
- Sulfonyl vs. Urea Linkages: The target compound’s sulfonyl-piperazine group contrasts with the urea-thiazole motifs in compounds 11a–11o .
- Trifluoromethyl (-CF₃) Substituent : Present in both the target compound and analogs like 11d and 11e, the -CF₃ group augments lipophilicity and metabolic resistance, a common strategy in medicinal chemistry .
- Scaffold Differences : The pyridazine-imidazole core of the target compound differs from the thiazole-phenylurea scaffold in 11a–11o. Pyridazine’s electron-deficient nature may influence π-π stacking interactions in biological targets compared to thiazole’s aromaticity .
Pharmacological and Physicochemical Implications
- Solubility : Sulfonamides generally exhibit lower aqueous solubility than ureas, which may necessitate formulation adjustments for in vivo studies .
- Target Selectivity : The imidazole ring may coordinate metal ions (e.g., in enzyme active sites), whereas urea derivatives could engage in broader hydrogen-bond networks .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution for imidazole coupling and sulfonylation of the piperazine moiety. Key intermediates (e.g., trifluoromethylphenyl sulfonyl chloride) require controlled anhydrous conditions to avoid hydrolysis . To optimize yield:
- Use Design of Experiments (DoE) to evaluate variables (temperature, stoichiometry, solvent polarity). For example, a Central Composite Design (CCD) can identify optimal conditions for sulfonylation efficiency .
- Employ computational reaction path searches (e.g., quantum chemical calculations) to predict transition states and minimize side reactions .
Q. Which characterization techniques are critical for confirming structural integrity?
Methodological Answer:
- X-ray Crystallography : Resolves sulfonyl-piperazine and imidazole-pyridazine spatial arrangement (e.g., bond angles, torsion angles) .
- NMR Spectroscopy : , , and NMR confirm proton environments (e.g., trifluoromethyl group at δ ~110 ppm in ) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass).
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Storage : Store in airtight containers away from ignition sources (P210) .
Advanced Research Questions
Q. How can computational modeling predict biological activity and binding mechanisms?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing receptor interactions .
- Molecular Docking : Simulate binding to therapeutic targets (e.g., bacterial enzymes or viral proteases). For pyridazine derivatives, docking into ATP-binding pockets (e.g., kinase inhibitors) requires flexible ligand sampling .
- MD Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to validate docking predictions.
Q. What experimental strategies elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis : Systematically modify substituents (e.g., replace trifluoromethyl with cyano or methyl groups) and test bioactivity.
- In Vitro Assays :
- Free-Wilson Analysis : Quantify contributions of individual substituents to activity using regression models.
Q. How does the sulfonyl-piperazine moiety influence pharmacokinetics?
Methodological Answer:
- Lipophilicity : LogP measurements (e.g., shake-flask method) show the sulfonyl group reduces membrane permeability but enhances solubility.
- Metabolic Stability : Conduct liver microsome assays to assess CYP450-mediated oxidation. Piperazine sulfonylation often reduces first-pass metabolism .
- Plasma Protein Binding (PPB) : Use equilibrium dialysis to quantify albumin binding, which impacts bioavailability.
Data Contradiction and Resolution
Q. How to resolve discrepancies in reported biological activities of pyridazine derivatives?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
